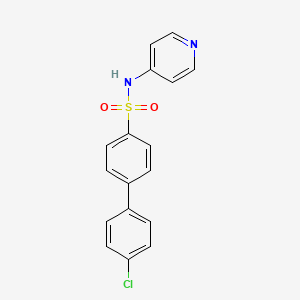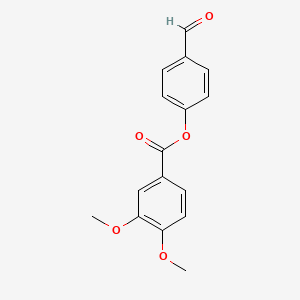![molecular formula C17H14N2O6 B5802913 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNBA is a derivative of cinnamic acid and has been synthesized using various methods.
作用机制
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid exerts its therapeutic effects through various mechanisms. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid also activates the Nrf2 pathway, which plays a role in the regulation of oxidative stress. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to have various biochemical and physiological effects. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has several advantages for lab experiments. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is relatively easy to synthesize and can be obtained in high yields. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is also stable and can be stored for extended periods. However, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has some limitations for lab experiments. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is insoluble in water, which can limit its use in aqueous-based assays. Additionally, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has low bioavailability, which can affect its efficacy in vivo.
未来方向
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has several potential future directions for scientific research. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid could be further studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid could be modified to improve its bioavailability and efficacy in vivo. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid could also be used as a lead compound for the synthesis of novel analogs with improved therapeutic properties.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid can be synthesized using various methods and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has several potential future directions for scientific research and could be further studied for its potential therapeutic applications.
合成方法
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid can be synthesized using various methods, including the Knoevenagel condensation reaction and the use of microwave irradiation. The Knoevenagel condensation reaction involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzoyl chloride with malonic acid in the presence of a base catalyst. The reaction mixture is then heated to form 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid. Microwave irradiation has also been used to synthesize 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid, which involves the reaction of 4-methoxybenzaldehyde and 3-nitrobenzoyl chloride with malonic acid in the presence of a base catalyst under microwave irradiation.
科学研究应用
3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been studied extensively for its potential therapeutic applications. Studies have shown that 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has anti-inflammatory, antioxidant, and anticancer properties. 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, 3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-25-14-7-5-11(6-8-14)9-15(17(21)22)18-16(20)12-3-2-4-13(10-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUNDGXLHYOYDJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)

![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
